1-(2-Cyanoethyl)piperidine-4-carboxylic acid
Description
1-(2-Cyanoethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a cyanoethyl (-CH₂CH₂CN) substituent at the 1-position of the piperidine ring and a carboxylic acid group at the 4-position. Piperidine-4-carboxylic acid derivatives are frequently explored in medicinal chemistry for their conformational flexibility and ability to interact with enzymes or receptors .
Properties
IUPAC Name |
1-(2-cyanoethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGETBDMBPZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine-4-carboxylic acid with 2-cyanoethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanoethyl group replaces a leaving group on the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid derivatives.
Reduction: Piperidine-4-amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor for the development of new drugs targeting various diseases.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Cyanoethyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(2-Cyanoethyl)piperidine-4-carboxylic acid and analogous compounds:
Substituent Effects on Physicochemical Properties
- Lipophilicity: The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid increases lipophilicity (Log S = -2.0) compared to the cyanoethyl substituent, which is moderately polar . The 2-phenylethyl group in 1-(2-Phenylethyl)piperidine-4-carboxylic acid further enhances hydrophobicity (XlogP ≈ 2.5), making it suitable for blood-brain barrier penetration .
- Hydrogen Bonding : Sulfonyl-containing derivatives (e.g., 1-(2,3-Dihydrobenzodioxinylsulfonyl)piperidine-4-carboxylic acid) exhibit higher hydrogen-bond acceptor counts (HBA = 6), enhancing solubility and protein-binding capacity .
Biological Activity
1-(2-Cyanoethyl)piperidine-4-carboxylic acid is a synthetic compound belonging to the piperidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₇H₁₃N₃O₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 498-94-2
Biological Activity Overview
This compound exhibits various biological activities, primarily in the realm of pharmacology. Its structural characteristics allow it to interact with multiple biological targets, making it a subject of interest in drug discovery.
The compound's activity is largely attributed to its ability to modulate neurotransmitter systems and potentially influence pain pathways. Research indicates that compounds with similar piperidine structures often exhibit affinity for opioid receptors, which are crucial in pain modulation.
Analgesic Properties
A study highlighted the analgesic properties of piperidine derivatives, including this compound. It was found that these compounds could exhibit significant μ-opioid receptor affinity, suggesting potential use in pain management therapies. The IC50 values for related compounds were reported as follows:
| Compound | IC50 (nM) |
|---|---|
| This compound | TBD |
| Fentanyl | 3.45 ± 0.45 |
| Morphine | 33.1 ± 9.4 |
These results indicate that while the specific IC50 for this compound is yet to be determined (TBD), its structural relatives show potent analgesic effects.
Antiviral Activity
Recent studies have indicated that certain piperidine derivatives possess antiviral properties, particularly against coronaviruses. A series of analogues were tested against human coronavirus strains, revealing that modifications on the piperidine ring could enhance antiviral activity:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Piperidine Derivative A | 7.4 | 44 | 6 |
| Piperidine Derivative B | TBD | TBD | TBD |
The selectivity index indicates potential therapeutic windows for these compounds, suggesting that further optimization could yield more potent antiviral agents.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidines. The general synthetic route includes:
- Formation of the Piperidine Ring : Using a suitable precursor such as piperidinone.
- Cyanation Reaction : Introducing the cyano group via nucleophilic substitution.
- Carboxylation : Adding a carboxyl group through carboxylation reactions.
Q & A
Q. What are the optimized synthetic routes for 1-(2-cyanoethyl)piperidine-4-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
- Stepwise Synthesis: Start with piperidine-4-carboxylic acid derivatives. Introduce the cyanoethyl group via nucleophilic substitution or coupling reactions. For example, describes hydrolysis of an ester intermediate using NaOH (1:1 EtOH/H₂O) to yield carboxylic acid derivatives (88% yield) .
- Optimization:
- Catalysts: Use palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as shown in multi-step syntheses for related compounds .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency.
- Temperature Control: Maintain 40–100°C for coupling steps to balance reactivity and side-product formation .
- Purification: Column chromatography (silica gel, MeOH/DCM gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Solvent Screening: Test DMSO for stock solutions (≤10% v/v in aqueous buffers) to avoid precipitation. notes that solubility in polar solvents (e.g., ethanol) improves at lower concentrations .
- pH Adjustment: Use phosphate-buffered saline (pH 7.4) for biological assays. The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, enhancing solubility.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation:
- Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Use positive controls (e.g., known carbonic anhydrase inhibitors for related piperidine derivatives) to validate assay conditions .
- Data Triangulation: Combine quantitative results (e.g., IC₅₀ values) with qualitative data (e.g., molecular docking) to identify off-target effects. suggests embedded experimental designs to integrate mixed-method data .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict interactions between the cyanoethyl group and target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding with the carboxylic acid moiety.
- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP (partition coefficient) and topological polar surface area. lists related compounds with annotated physicochemical properties for benchmarking .
Q. What experimental designs are suitable for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Dose Escalation: Start with low doses (e.g., 10 mg/kg) in rodent models to assess bioavailability and toxicity.
- Sampling Protocol: Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Use LC-MS/MS for quantification (LLOQ ~1 ng/mL).
- Metabolite Identification: Employ HR-MS/MS to detect phase I/II metabolites, particularly hydrolysis products of the nitrile group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
